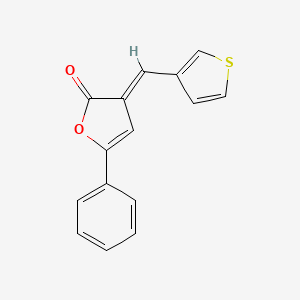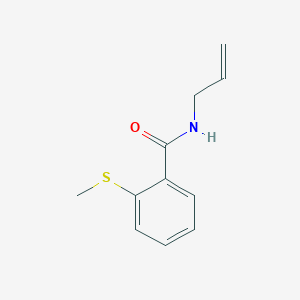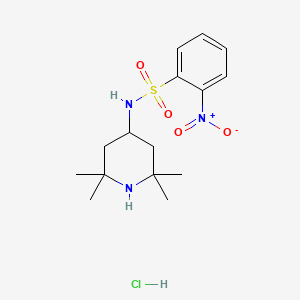
5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone
Vue d'ensemble
Description
5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone, also known as PTMF, is a synthetic compound that has gained attention in scientific research due to its potential biological and pharmacological properties. PTMF belongs to the family of furanones, which are known for their diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone is not fully understood, but several studies have suggested that it may act through multiple pathways. 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key regulators of the apoptotic pathway. In addition, 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Moreover, 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Moreover, 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In addition, 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has been found to possess anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity and yield can be improved by recrystallization and column chromatography. Moreover, 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has been shown to have selective cytotoxicity against cancer cells, while sparing normal cells, which makes it a promising candidate for cancer therapy. However, there are also some limitations to the use of 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways. Moreover, the in vivo toxicity and pharmacokinetics of 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone have not been fully investigated, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the research on 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone. Firstly, further studies are needed to elucidate its mechanism of action and molecular targets, which will provide insights into its potential clinical applications. Secondly, the in vivo toxicity and pharmacokinetics of 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone need to be investigated in animal models, which will provide important information for its potential clinical use. Thirdly, the synergistic effects of 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone with other anti-cancer agents need to be explored, which may enhance its anti-cancer efficacy. Finally, the development of novel 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone derivatives with improved pharmacological properties may lead to the discovery of new anti-cancer and anti-inflammatory drugs.
Applications De Recherche Scientifique
5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has been investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have shown that 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has selective cytotoxicity against cancer cells, while sparing normal cells. 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 5-phenyl-3-(3-thienylmethylene)-2(3H)-furanone has been shown to possess anti-microbial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(3E)-5-phenyl-3-(thiophen-3-ylmethylidene)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-15-13(8-11-6-7-18-10-11)9-14(17-15)12-4-2-1-3-5-12/h1-10H/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBPXEBYCQRNQH-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CSC=C3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CSC=C3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-phenyl-3-(thiophen-3-ylmethylidene)furan-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1,3-benzodioxol-5-yl)-6-methyl-N-[2-(4-morpholinyl)ethyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4793528.png)
![N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4793540.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4793546.png)
![3,5-bis(difluoromethyl)-1-[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4793554.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4793573.png)
![3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4793586.png)
![2,3-dimethyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4793610.png)
![7-allyl-1-benzyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4793621.png)
![6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4793629.png)
![5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4793637.png)
![N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B4793644.png)
![N-{[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4793652.png)